Methyl 2-methoxy-6-nonylbenzoate Methyl 2-methoxy-6-nonylbenzoate
Brand Name: Vulcanchem
CAS No.: 1171921-43-9
VCID: VC11728027
InChI: InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-12-15-13-11-14-16(20-2)17(15)18(19)21-3/h11,13-14H,4-10,12H2,1-3H3
SMILES: CCCCCCCCCC1=C(C(=CC=C1)OC)C(=O)OC
Molecular Formula: C18H28O3
Molecular Weight: 292.4 g/mol

Methyl 2-methoxy-6-nonylbenzoate

CAS No.: 1171921-43-9

Cat. No.: VC11728027

Molecular Formula: C18H28O3

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methoxy-6-nonylbenzoate - 1171921-43-9

Specification

CAS No. 1171921-43-9
Molecular Formula C18H28O3
Molecular Weight 292.4 g/mol
IUPAC Name methyl 2-methoxy-6-nonylbenzoate
Standard InChI InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-12-15-13-11-14-16(20-2)17(15)18(19)21-3/h11,13-14H,4-10,12H2,1-3H3
Standard InChI Key NLWFENWHWRRWDS-UHFFFAOYSA-N
SMILES CCCCCCCCCC1=C(C(=CC=C1)OC)C(=O)OC
Canonical SMILES CCCCCCCCCC1=C(C(=CC=C1)OC)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-methoxy-6-nonylbenzoate (C18H28O3) features a benzoic acid core esterified with a methyl group at the carboxylate position. The methoxy (-OCH3) and nonyl (-C9H19) substituents occupy the 2- and 6-positions of the aromatic ring, respectively. This substitution pattern introduces steric and electronic effects that influence solubility, stability, and reactivity. The nonyl chain enhances lipophilicity, making the compound suitable for non-polar matrices, while the methoxy group contributes to electron-donating resonance effects .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC18H28O3
Molecular Weight292.42 g/mol
Predicted Boiling Point420–450 °C (est.)
Density1.02–1.08 g/cm³ (est.)
LogP (Octanol-Water)~5.2 (predicted)
SolubilityInsoluble in water; soluble in DMSO, methanol, ethyl acetate

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 2-methoxy-6-nonylbenzoate can be extrapolated from methods used for analogous compounds, such as 2-methoxy-6-methylbenzoic acid derivatives . A plausible multi-step route involves:

  • Nitro Group Reduction: Starting with 6-nonyl-2-nitrobenzoic acid, catalytic hydrogenation (e.g., Pd/C or Pt/C under H2 pressure) reduces the nitro group to an amine .

  • Diazotization and Hydrolysis: Treatment with nitrosyl sulfuric acid converts the amine to a diazonium salt, which undergoes hydrolysis to yield a phenolic intermediate .

  • Esterification and Methylation: The phenolic hydroxyl group is methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaOH), followed by esterification with methanol under acidic conditions .

Key Reaction Conditions:

  • Hydrogenation: 60–90 °C, 0.5–1.5 MPa H2 .

  • Diazotization: 0–5 °C followed by gradual heating to 50–66 °C .

  • Methylation: 30–45 °C, 1–2 hours .

Applications and Industrial Relevance

Agrochemical Intermediates

Long-chain benzoate esters like methyl 2-methoxy-6-nonylbenzoate may serve as intermediates in the synthesis of pesticides or herbicides. The nonyl chain enhances lipid solubility, facilitating penetration through waxy plant cuticles .

Polymer Additives

The compound’s lipophilic nature suggests utility as a plasticizer or stabilizer in polyvinyl chloride (PVC) and other polymers, improving flexibility and thermal stability .

Recent Research and Future Directions

Green Synthesis Innovations

Recent patents highlight trends toward solvent-free methylation and catalytic recycling to minimize waste . Applying these methods to methyl 2-methoxy-6-nonylbenzoate synthesis could enhance sustainability.

Biomedical Exploration

The compound’s lipid solubility warrants investigation into drug delivery systems, particularly for hydrophobic active pharmaceutical ingredients (APIs).

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